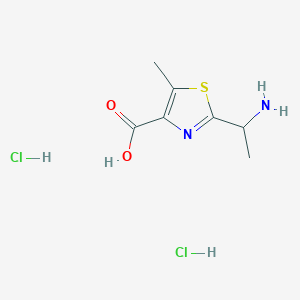

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Y-27632 Dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK). It binds to the catalytic site of ROCK, preventing binding of Ras-related GTPase Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration .

Synthesis Analysis

The synthesis of similar compounds, such as imidazolines, involves processes like acid and epichlorohydrin acid cyclisation to give an imidazoline derivative, reduction, ring opening, amidation, and quaternization .Molecular Structure Analysis

The molecular formula of Y-27632 Dihydrochloride is C14H21N3O · 2HCl, and it has a molecular weight of 320.3 g/mol .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as imidazolines, involve interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .Physical And Chemical Properties Analysis

Y-27632 Dihydrochloride is a crystalline solid. It is soluble in PBS (pH 7.2) up to 30 mM, DMSO up to 90 mM, and absolute ethanol up to 15 mM .Aplicaciones Científicas De Investigación

Inhibition of ROCK Kinases

Y-27632 dihydrochloride inhibits the kinase activity of both ROCK-I and ROCK-II in vitro . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .

Cell Cycle Research

Y-27632 dihydrochloride has been used in cell cycle research. It has been found to abolish stress fibers in Swiss 3T3 cells at 10 μM, but the G1-S phase transition of the cell cycle and cytokinesis were little affected at this concentration .

Stem Cell Research

This compound increases the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) undergoing cryopreservation . It is commonly used in the field of stem cell research for maintenance and differentiation .

Reprogramming of Fibroblasts

Y-27632 dihydrochloride is used in combination with other compounds to reprogram fibroblasts to mature neurons .

Growth Media Component

Y-27632 dihydrochloride is used as a component of growth media for urothelial organoids . It is also used as a 3D growth matrix component .

Brain Organoid Differentiation

This compound is used in a protocol to generate brain organoids from human iPSCs .

Mecanismo De Acción

Target of Action

The primary target of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This family of kinases plays a crucial role in various cellular processes, including cell adhesion and smooth muscle contraction .

Mode of Action

This compound acts as a potent, ATP-competitive inhibitor of ROCKs . It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner . This suggests that the compound inhibits the kinases by binding to the catalytic site .

Biochemical Pathways

The inhibition of ROCK kinases by this compound affects several biochemical pathways. For instance, it can lead to the abolition of stress fibers in cells . The g1-s phase transition of the cell cycle and cytokinesis are little affected at the concentration that abolishes stress fibers .

Pharmacokinetics

The compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled compound . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .

Result of Action

The inhibition of ROCK kinases by this compound has several cellular effects. For example, it promotes skeletal myogenic differentiation of certain types of cells . It also increases the survival rate of human embryonic stem cells and iPSC undergoing cryopreservation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .

Safety and Hazards

Propiedades

IUPAC Name |

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOHPYNEMEWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2996240.png)

![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)

![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)